molecular formula C8H8N2 B189046 4-Amino-2-methylbenzonitrile CAS No. 72115-06-1

4-Amino-2-methylbenzonitrile

Cat. No.: B189046
CAS No.: 72115-06-1
M. Wt: 132.16 g/mol
InChI Key: RGHJWZADAWEIFE-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzonitrile is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 4-nitro-2-methylbenzonitrile using hydrogen gas and a palladium catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 4-nitro-2-methylbenzonitrile. This process is efficient and yields high purity products. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Scientific Research Applications

4-Amino-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Amino-2-methylbenzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing neural transmission .

Comparison with Similar Compounds

Comparison: 4-Amino-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Amino-4-methylbenzonitrile, it has a different position of the amino and methyl groups, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

4-amino-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHJWZADAWEIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429095
Record name 4-amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72115-06-1
Record name 4-amino-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methyl-4-nitrobenzonitrile (1.0 g, 6 mmol) was dissolved in acetic acid (15 ml). Water (3.75 ml) was added and the mixture was heated between 90-95° C. Iron powder (2.5 g) was added during 1.5 hours and the resulting mixture was heated for 1 hour. Other portion of water (3.75 ml) was added and the heating was continued for additional 2 hours. The solution was allowed to cool to room temperature and the mixture was diluted with water (100 ml) and extracted with ethyl acetate (4×40 ml). The organic phase was washed with 5% NaHCO3 (1×50 ml) and water (1×50 ml), dried over Na2SO4 and evaporated. The crude product was used without further purifications. 1H NMR (DMSO-d6): 2.28 (3H, s), 6.04 (2H, bs), 6.44 (1H, m), 6.48 (1H, m), 7.31 (1H, m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
3.75 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.75 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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